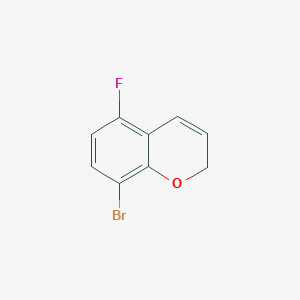

8-Bromo-5-fluoro-2H-chromene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFO |

|---|---|

Molecular Weight |

229.05 g/mol |

IUPAC Name |

8-bromo-5-fluoro-2H-chromene |

InChI |

InChI=1S/C9H6BrFO/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-4H,5H2 |

InChI Key |

QMKXIHSGSUGVEE-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(C=CC(=C2O1)Br)F |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of 8 Bromo 5 Fluoro 2h Chromene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a definitive structural assignment of 8-Bromo-5-fluoro-2H-chromene, a complete set of NMR data would be required.

¹H NMR Spectroscopic Analysis and Proton Chemical Shifts

A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their proximity to neighboring protons. For this compound, specific chemical shifts (expressed in ppm) and coupling constants (in Hz) for each proton on the chromene ring system would be necessary. This would include the protons of the dihydropyran ring and the aromatic protons. The electron-withdrawing effects of the bromine and fluorine atoms would significantly influence the chemical shifts of the aromatic protons, and this data is crucial for unambiguous assignment.

Data Needed: A table of ¹H NMR data, including chemical shift (δ), multiplicity (e.g., s, d, t, m), coupling constants (J), and integration for each proton in this compound.

¹³C NMR Spectroscopic Analysis and Carbon Chemical Shifts

Data Needed: A table of ¹³C NMR data listing the chemical shift (δ) for each carbon atom in this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the arrangement of protons on the chromene rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, helping to piece together the complete molecular structure and confirm the substitution pattern.

Data Needed: Interpretation of COSY, HSQC, and HMBC spectra to confirm the structural assignments made from 1D NMR data.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorinated Chromenes

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. The ¹⁹F NMR spectrum would show a signal for the fluorine atom, and its chemical shift would be characteristic of its environment. Furthermore, coupling between the fluorine atom and nearby protons (¹H-¹⁹F coupling) would be observed in both the ¹H and ¹⁹F NMR spectra, providing valuable information about the proximity of these nuclei.

Data Needed: The ¹⁹F NMR chemical shift (δ) for the fluorine atom in this compound and any observed coupling constants to neighboring protons.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary structural information.

Vibrational Fingerprint Analysis by Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key vibrational modes would include C-H stretching and bending, C=C stretching in the aromatic ring, C-O-C stretching of the ether linkage in the dihydropyran ring, and vibrations associated with the C-Br and C-F bonds. The "fingerprint region" would provide a unique pattern for the molecule.

Data Needed: A table of characteristic FT-IR absorption bands (in cm⁻¹) and their corresponding vibrational assignments for this compound.

Electronic Transitions and Chromophoric Behavior via UV-Vis Spectroscopy

The chromophoric behavior of this compound is dictated by the electronic transitions within its bicyclic structure, which are influenced by the presence of the bromine and fluorine substituents. The underlying chromophore, 2H-chromene, possesses a conjugated system involving the benzene (B151609) ring and the adjacent pyran ring. This conjugation gives rise to characteristic π → π* transitions when the molecule absorbs ultraviolet (UV) or visible (Vis) light.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| This compound (Predicted) | Ethanol | ~280-320 | Not Determined | π → π* |

This table presents predicted data based on the general characteristics of substituted chromenes.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometric techniques can provide precise information about its elemental composition and the connectivity of its atoms.

The presence of bromine is particularly noteworthy in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. libretexts.orgchemguide.co.uk This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by two mass-to-charge (m/z) units. libretexts.orgchemguide.co.uk

The fragmentation of the 2H-chromene ring system under electron ionization (EI) typically involves initial cleavages of the pyran ring. Common fragmentation pathways for chromenes include retro-Diels-Alder (RDA) reactions and the loss of small neutral molecules. For this compound, fragmentation would likely involve the loss of a hydrogen atom, followed by cleavage of the pyran ring. The presence of the halogen atoms would also influence the fragmentation, with potential loss of Br or F radicals or HBr/HF molecules.

| Ion | Predicted m/z | Description |

| [C₉H₆BrFO]⁺ | 243.96 / 245.96 | Molecular ion (M⁺) peak with characteristic bromine isotopic pattern |

| [C₉H₅BrFO]⁺ | 242.95 / 244.95 | Loss of a hydrogen atom ([M-H]⁺) |

| [C₈H₅BrF]⁺ | 214.96 / 216.96 | Loss of a formyl radical ([M-CHO]⁺) |

| [C₉H₆FO]⁺ | 165.04 | Loss of a bromine radical ([M-Br]⁺) |

This table presents predicted m/z values based on the expected fragmentation patterns of halogenated chromenes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high precision, which allows for the determination of its elemental formula. This is particularly valuable for distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound (C₉H₆BrFO), HRMS would be able to confirm its elemental composition by providing a highly accurate mass measurement, typically to within a few parts per million (ppm). This level of accuracy is crucial for the unambiguous identification of the compound.

| Formula | Calculated Exact Mass |

| C₉H₆⁷⁹BrFO | 243.9613 |

| C₉H₆⁸¹BrFO | 245.9592 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. researchgate.netnih.gov While this compound itself is a neutral molecule, ESI-MS could be employed for its analysis, often through the formation of adducts with ions such as H⁺, Na⁺, or K⁺, resulting in [M+H]⁺, [M+Na]⁺, or [M+K]⁺ ions. nih.gov The gentle nature of ESI typically results in minimal fragmentation, with the mass spectrum being dominated by the pseudomolecular ion. This makes it an excellent method for accurately determining the molecular weight of the parent compound. If fragmentation is desired for structural elucidation, it can be induced in the mass spectrometer through techniques like collision-induced dissociation (CID). nih.gov

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound is not available, the crystal structure of a closely related compound, 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde , provides valuable insights into the likely molecular geometry and intermolecular interactions that could be expected. nih.govresearchgate.net

Crystallographic Data and Molecular Geometry

The analysis of the crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde reveals a nearly planar molecular conformation. nih.govresearchgate.net The chromene core, consisting of the fused benzene and pyran rings, is essentially flat, which is a common feature for such bicyclic systems. nih.govresearchgate.net The bond lengths and angles within the molecule are consistent with the hybridization of the constituent atoms and the aromatic nature of the benzene ring.

| Parameter | Value for 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde nih.govresearchgate.net |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.784 (3) |

| b (Å) | 11.458 (6) |

| c (Å) | 13.791 (7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 913.6 (8) |

| Z | 4 |

This table presents crystallographic data for the analogous compound 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

In the solid state, molecules of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde are organized into a three-dimensional supramolecular architecture through a variety of non-covalent interactions. nih.govresearchgate.net These interactions play a crucial role in the stability of the crystal lattice. The primary intermolecular forces observed in the crystal structure include C—H···O hydrogen bonds and halogen···halogen interactions. nih.govresearchgate.net Specifically, an unsymmetrical Br···F interaction is present, which contributes to the formation of a two-dimensional network. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are observed, further stabilizing the crystal packing. nih.govresearchgate.net These types of interactions would also be expected to play a significant role in the crystal packing of this compound.

| Interaction Type | Description in the Crystal of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde nih.govresearchgate.net |

| Halogen Bonding | Unsymmetrical Br···F interactions are observed. |

| Hydrogen Bonding | C—H···O hydrogen bonds are present. |

| π-π Stacking | Stacking interactions between the benzene and pyran rings of adjacent molecules. |

| Other Contacts | Short C···O contacts contribute to the crystal packing. |

This table summarizes the intermolecular interactions observed in the crystal structure of the analogous compound 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

Elemental Analysis for Compositional Verification

Following the synthesis of novel this compound derivatives, a critical step in their characterization is the verification of their elemental composition. This is achieved through elemental analysis, a technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a compound. The experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its empirical and molecular formula.

While specific elemental analysis data for this compound and its derivatives are not extensively available in the cited literature, the principles of this analytical method are universally applied in the characterization of new organic molecules. For instance, in the synthesis of various heterocyclic compounds, including other substituted chromenes, elemental analysis serves as a cornerstone for structural validation.

To illustrate the application of this technique, consider the hypothetical elemental analysis data for a series of synthesized this compound derivatives. The theoretical percentages of carbon, hydrogen, and in some cases, nitrogen, are calculated based on the molecular formula of each proposed derivative. The synthesized compounds would then be analyzed, and the experimental findings recorded.

Table 1: Hypothetical Elemental Analysis Data for this compound Derivatives

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

| This compound | C₉H₆BrFO | C | 44.47 | 44.51 |

| H | 2.49 | 2.52 | ||

| 2-(8-Bromo-5-fluoro-2H-chromen-2-yl)acetic acid | C₁₁H₈BrFO₃ | C | 43.59 | 43.63 |

| H | 2.66 | 2.69 | ||

| 8-Bromo-5-fluoro-2-nitro-2H-chromene | C₉H₅BrFNO₃ | C | 37.53 | 37.58 |

| H | 1.75 | 1.78 | ||

| N | 4.86 | 4.82 |

The data presented in such a table would be pivotal for researchers. A strong agreement between the "Calculated (%)" and "Found (%)" values for each element would confirm that the intended molecular structure has been successfully synthesized and that the sample is of high purity. Any significant deviation would suggest the presence of impurities, residual solvents, or an incorrect structural assignment, necessitating further purification and spectroscopic analysis.

In practice, the experimental section of a research article detailing the synthesis of these compounds would present such data for each novel derivative. For example, the characterization of a related compound, 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, involved elemental analysis which showed a close match between the calculated (C, 57.58%; H, 2.42%) and found (C, 56.48%; H, 2.22%) values, thereby helping to confirm its structure. This underscores the indispensable role of elemental analysis in the rigorous scientific process of chemical synthesis and characterization.

Based on a comprehensive search of available scientific literature, specific computational and theoretical investigation data for the compound This compound is not publicly available. As a result, the generation of a detailed article with the requested specific sections, subsections, and data tables on its computational and theoretical investigations is not possible at this time.

The instructions to generate a thorough, informative, and scientifically accurate article focusing solely on "this compound" and to adhere strictly to the provided outline, including data tables and detailed research findings, cannot be fulfilled without access to relevant research that has performed these specific analyses on this particular compound.

Requested Outline (Content Not Available):

Computational and Theoretical Investigations of 8 Bromo 5 Fluoro 2h Chromene

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis

Should research on the computational and theoretical properties of 8-Bromo-5-fluoro-2H-chromene be published in the future, this article can be generated. At present, the necessary scientific data to populate the requested structure does not exist in the public domain.

Conformational Landscapes and Interconversion

The three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. For cyclic compounds like this compound, understanding the conformational landscape and the energy barriers for interconversion between different conformations is of significant interest. While direct experimental or computational studies on the conformational analysis of this compound are not extensively available, insights can be drawn from studies on structurally related compounds.

For instance, crystallographic and computational studies on similar heterocyclic systems, such as thiochromenes, reveal that the dihydropyran ring in the 2H-chromene scaffold is not planar. It typically adopts a conformation that minimizes steric strain. In a related compound, 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene, the 2H-thiopyran ring was found to exist in a screw-boat conformation. nih.gov This suggests that the 2H-pyran ring in this compound likely adopts a similar non-planar conformation, such as a half-chair or a screw-boat form, to alleviate the steric hindrance arising from the substituents and the sp3-hybridized carbon at the 2-position.

The presence of the bulky bromine atom at the 8-position and the fluorine atom at the 5-position on the aromatic ring can influence the conformational preference of the dihydropyran ring through electronic and steric effects. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such molecules. These calculations can identify the most stable conformers and the transition states that connect them, thereby providing a detailed picture of the conformational interconversion pathways and their associated energy barriers.

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. nih.gov The chromene scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov

Molecular docking simulations can predict the binding affinity of this compound to the active site of a target protein. This is achieved by scoring functions that estimate the free energy of binding. The predicted binding affinity provides a measure of the strength of the interaction between the ligand and the protein. For chromene derivatives, molecular docking studies have been successfully employed to identify potential biological targets and to rationalize their structure-activity relationships. nih.gov

The bromine and fluorine atoms on the this compound molecule can participate in various non-covalent interactions with the amino acid residues of a protein's active site. These interactions include hydrogen bonds, halogen bonds, hydrophobic interactions, and van der Waals forces. The fluorine atom can act as a weak hydrogen bond acceptor, while the bromine atom can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. Predicting the binding affinity is a crucial step in the virtual screening of compound libraries to identify potential drug candidates. nih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the binding mode of a ligand. It can reveal the specific orientation of the ligand within the binding pocket and the key interactions that stabilize the ligand-protein complex. For this compound, docking studies could elucidate how the bromo and fluoro substituents contribute to the binding and selectivity for a particular target.

For example, in a study of other chromene derivatives, docking simulations have shown how different substituents on the chromene ring can lead to different binding modes and interactions with the target protein. nih.gov By understanding the preferred binding mode, medicinal chemists can design new derivatives with improved potency and selectivity. The insights gained from predicting the interaction mechanisms are invaluable for the rational design of new therapeutic agents.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest due to their potential applications in various photonic and optoelectronic technologies. Organic molecules with extended π-conjugation and donor-acceptor groups often exhibit significant NLO properties. Computational chemistry, particularly DFT calculations, has become a reliable tool for predicting the NLO properties of molecules. ekb.eguobasrah.edu.iq

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The average polarizability (α) describes the linear response of the molecule to an applied electric field, while the first and second hyperpolarizabilities (β and γ) describe the non-linear responses. For centrosymmetric molecules, the first hyperpolarizability (β) is zero, and the dominant NLO property is the third-order polarizability, or second hyperpolarizability (γ).

DFT calculations can provide accurate values for these properties. For instance, in a study on coumarin-based pyrano-chromene derivatives, the average polarizability (<α>) and second hyperpolarizability (γ) were calculated using DFT. The calculated average polarizability for one such derivative was 6.77005 × 10⁻²³ esu. rsc.orgnih.gov While specific calculations for this compound are not available, similar computational approaches could be used to determine its NLO properties.

Table 1: Calculated NLO Properties for a Representative Chromene Derivative

| Property | Calculated Value |

|---|---|

| Average Polarizability (<α>) | 6.77005 × 10⁻²³ esu rsc.orgnih.gov |

Studies on halogenated organic compounds have shown that the type and position of the halogen can significantly affect the NLO response. nih.govnih.gov For this compound, the interplay between the electron-donating oxygen atom in the pyran ring and the electron-withdrawing halogen substituents on the aromatic ring could lead to interesting NLO properties. Computational studies can systematically investigate these structure-property relationships by calculating the NLO properties of a series of related molecules with different substitution patterns. This allows for the rational design of new organic materials with enhanced NLO responses for specific applications.

Structure Activity Relationship Sar Studies of Halogenated 2h Chromenes

Impact of Halogen Substituents on Structural and Electronic Properties

The incorporation of halogen atoms into the 2H-chromene framework is a key strategy for fine-tuning its molecular properties. Halogens can alter the electronic structure through a combination of inductive and resonance effects, thereby influencing the molecule's reactivity, polarity, and ability to form intermolecular interactions. nih.gov These modifications are crucial in determining the compound's pharmacokinetic and pharmacodynamic profile.

Halogenation has been demonstrated as an effective method for modulating the properties of organic compounds for various applications. nih.gov The size, electronegativity, and polarizability of different halogens allow for systematic manipulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects charge transport and light absorption characteristics. nih.gov

In 8-Bromo-5-fluoro-2H-chromene, the presence of two different halogens at specific positions on the aromatic ring creates a unique electronic environment.

Bromine at C-8: Bromine is less electronegative than fluorine but is more polarizable. It also acts as an electron-withdrawing group via induction. The larger size and polarizability of bromine can facilitate specific noncovalent interactions, such as halogen bonding, which are analogous to hydrogen bonds and play a significant role in molecular recognition and self-assembly. tamuc.edumdpi.com

The combined effect of a fluorine atom at the C-5 position and a bromine atom at the C-8 position on the 2H-chromene scaffold results in a significant modulation of the molecule's electrostatic potential surface. This distinct pattern influences how the molecule interacts with biological macromolecules, affecting its binding affinity and specificity. The electronic properties of substituted aromatic compounds are known to be dependent on the interplay between the substituent and the benzene (B151609) ring's pi orbitals. nih.gov

Studies on various halogenated 2H-chromene derivatives have shown that the biological activity is highly dependent on the number, type, and position of the halogen substituents. For instance, in the context of antibacterial agents, the degree of halogenation has been directly correlated with efficacy.

Research on 2-aryl-3-nitro-2H-chromenes demonstrated that mono-halogenated derivatives exhibited moderate anti-staphylococcal activity, while tri-halogenated versions displayed potent activity against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov This suggests that increasing the number of halogen atoms can significantly enhance the antibacterial potential of the chromene core. nih.gov Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a particularly effective agent. nih.gov Similarly, other studies have noted that halo-substitution at the 6-position of the chromene ring can significantly improve antiproliferative activity against cancer cell lines. soton.ac.uk

The following table summarizes findings from various studies on halogenated chromenes, illustrating the impact of different substitution patterns on biological activity.

| Compound Class | Halogenation Pattern | Observed Biological Activity |

| 3-Nitro-2H-chromenes | Mono-halogenated (e.g., at C-6) | Moderate anti-staphylococcal activity; Decreased cancer cell growth inhibition (GI50) values. nih.govsoton.ac.uk |

| 3-Nitro-2H-chromenes | Di- and Tri-halogenated | Significant improvement in antibacterial activity; Potent anti-staphylococcal effects (MIC values of 1–8 μg/mL). nih.gov |

| Flavanones with Chromene | Halogen on appended phenyl ring (e.g., 2-chloro, 2-fluoro, 3-bromo) | Potent antimicrobial activity, particularly against Gram-negative bacteria. mdpi.com |

Mechanistic Investigations of Molecular Interactions

Understanding the molecular mechanisms through which halogenated 2H-chromenes exert their biological effects is crucial for rational drug design. The halogen substituents are not mere placeholders but actively participate in and direct intermolecular interactions.

Halogen atoms, particularly bromine and iodine, can act as halogen bond donors, forming directional noncovalent interactions with electron-rich atoms like oxygen, nitrogen, or sulfur in biological targets such as proteins and nucleic acids. mdpi.cometamu.edu These interactions are highly specific and can contribute significantly to the binding energy and orientation of a ligand within a receptor's active site. mdpi.com

The introduction of halogens also increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins. nih.govresearchgate.net Studies on halogenated flavonoids have shown they can penetrate into the hydrophobic region of lipid membranes, an interaction driven by their halogenated portions. nih.gov In the case of 2H-chromene derivatives, these interactions are critical for their biological function. For example, certain 3-nitro-2H-chromene compounds have been identified as selective mTOR/Pi3K inhibitors, a mechanism that is likely influenced by the specific substitution patterns on the chromene core. nih.gov

Identifying the specific molecular targets of halogenated 2H-chromenes is a key step in understanding their mechanism of action. For certain 3-nitro-2H-chromene derivatives with antibacterial properties, thioredoxin reductase (TrxR) has been proposed as a potential and viable drug target. nih.gov

Binding site analysis often reveals that halogen atoms form key contacts that anchor the molecule in place. For instance, a bromine or fluorine atom on the chromene ring can interact with specific amino acid residues within a binding pocket. The perpendicular arrangement often observed between the chromene plane and an attached phenyl ring can also be crucial for fitting into a target site. nih.gov Computational docking studies on other halogenated heterocyclic compounds have successfully predicted binding modes within enzyme active sites, such as the main protease of SARS-CoV-2, highlighting the utility of these approaches in target identification. researchgate.net

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools for dissecting the SAR of halogenated 2H-chromenes. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable for predicting the activity of new compounds and understanding their interactions at an atomic level. nih.gov

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For halogenated chromenes, descriptors related to electronic properties (e.g., electrostatic potential, dipole moment) and hydrophobicity, which are directly influenced by the halogen substituents, are often included in these models. These models can rationalize the mechanisms of action and reduce the need for extensive synthesis and testing by prioritizing compounds with predicted high activity. nih.gov

Furthermore, computational investigations allow for a detailed analysis of intermolecular forces, including hydrogen bonding and unique halogen interactions. mdpi.com By examining supramolecular dimers computationally, researchers can quantify the energy of specific interactions, such as C-H···Br or C-H···F contacts, providing insight into how these forces direct crystal packing and ligand-receptor binding. mdpi.com Such analyses help validate experimental findings and guide the design of next-generation derivatives with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical approach aimed at revealing a clear correlation between the physicochemical properties of a series of compounds and their biological activities. The fundamental principle of QSAR is that the variations in the biological effects of a group of molecules are dependent on the changes in their molecular features.

In typical QSAR studies involving chromene scaffolds, researchers develop mathematical models that can predict the activity of newly designed compounds. These models are built using a "training set" of molecules with known activities. The process involves calculating a wide array of molecular descriptors for each compound, which are numerical representations of their structural, electronic, and physicochemical properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to create an equation that links these descriptors to the observed biological activity.

For a hypothetical QSAR study on a series of halogenated 2H-chromenes, including this compound, the model would likely incorporate descriptors that account for the influence of the halogen substituents. Key descriptors would include:

Electronic Descriptors: Such as Hammett constants, which quantify the electron-donating or electron-withdrawing nature of the bromine and fluorine atoms.

Steric Descriptors: Like molar refractivity or Taft steric parameters, which describe the size and shape of the substituents.

Hydrophobicity Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule.

A representative, though hypothetical, QSAR model might look like the equation below:

Biological Activity (log 1/C) = a(logP) - b(Molar Refractivity) + c*(Dipole Moment) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the statistical analysis. The quality and predictive power of a QSAR model are assessed using statistical parameters like the coefficient of determination (r²) and the cross-validated coefficient (q²). A high value for these parameters indicates a robust and reliable model.

Table 1: Illustrative Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

|---|---|---|

| r² | > 0.8 | Coefficient of determination, indicates the goodness of fit. |

| q² | > 0.6 | Cross-validated coefficient, indicates predictive ability. |

| F-test | High | Statistical test to assess the model's significance. |

Without specific experimental data for this compound, its precise contribution to such a model cannot be determined.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another crucial computational technique in drug discovery. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a series of active halogenated 2H-chromenes, a pharmacophore model would be generated by aligning the most active compounds and identifying the common chemical features responsible for their activity. The bromine and fluorine atoms of this compound could contribute to the model in several ways:

The fluorine atom could act as a hydrogen bond acceptor.

The bromo- and fluoro-substituted benzene ring would define a specific hydrophobic and aromatic region.

The spatial arrangement of these features relative to the 2H-chromene core would be critical.

Once a reliable pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. This involves searching large databases of chemical compounds to identify novel molecules that match the pharmacophore's features. These "hits" can then be prioritized for synthesis and biological testing, accelerating the discovery of new potential drugs.

Table 2: Example of Pharmacophore Features for a Hypothetical Model Based on 2H-Chromenes

| Feature | Type | Description |

|---|---|---|

| HBA | Hydrogen Bond Acceptor | Typically the oxygen atom in the chromene ring or a substituent. |

| HY | Hydrophobic | The aromatic ring system of the chromene scaffold. |

Advanced Research Directions and Future Perspectives for 8 Bromo 5 Fluoro 2h Chromene

Development of Novel Synthetic Pathways

The synthesis of 2H-chromenes has been a subject of extensive research due to their prevalence in natural products and their wide range of biological activities. clockss.orgresearchgate.net For 8-Bromo-5-fluoro-2H-chromene, future research will likely concentrate on developing more efficient, selective, and sustainable synthetic routes.

The development of advanced catalytic systems is a cornerstone for improving the synthesis of complex molecules like this compound. Research in this area is moving towards catalysts that offer higher yields and greater control over the reaction's outcome. Methodologies for 2H-chromene synthesis can be broadly categorized into three main approaches: transition-metal catalysis, metal-free acid/base catalysis, and enantioselective organo-catalysis. researchgate.netmsu.eduscispace.com

| Catalyst Type | Reaction Strategy | Potential Advantages for Halogenated Chromenes | Reference |

|---|---|---|---|

| Iron (e.g., FeCl₃) | Intramolecular Alkyne-Carbonyl Metathesis | High yields, tolerance of various substituents including halogens. | msu.edu |

| Gold / Silver | Cycloisomerization of Aryl Propargyl Ethers | Effective for ring-closing reactions, though may require co-catalysts. | msu.edu |

| Cobalt [e.g., CoII(porphyrin)] | Coupling of Salicyl-tosylhydrazones with Alkynes | Provides a novel route to the chromene core. | msu.edu |

| Organocatalysts (e.g., Diarylprolinol silyl (B83357) ether) | Asymmetric Domino Reactions | Enables enantioselective synthesis for chiral applications. | organic-chemistry.org |

| Boronic Acid / Brønsted Acid | Co-catalyzed reaction of Phenols and α,β-Unsaturated Carbonyls | Allows for both catalysts to be used in small quantities. | researchgate.net |

In line with the principles of green chemistry, a significant future direction is the development of sustainable methods for synthesizing this compound. nih.gov Traditional synthesis often involves hazardous reagents and solvents, leading to environmental concerns. nih.govbenthamdirect.comresearchgate.net Modern approaches aim to mitigate this by using non-toxic catalysts, environmentally friendly solvents like water, and energy-efficient reaction conditions. nih.govrsc.orgscispace.com

Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis are being explored to reduce reaction times and improve yields under greener conditions. benthamdirect.comresearchgate.net The use of visible light as a clean and abundant energy source to promote chemical reactions is another promising avenue, potentially enabling the synthesis of chromene derivatives under mild, solventless conditions. rsc.org The development of reusable heterogeneous catalysts, such as Rochelle salt, further enhances the sustainability of these processes by simplifying product purification and reducing chemical waste. scispace.com

| Approach | Description | Key Benefits | Reference |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Utilizes light as a renewable energy source to drive reactions, often with a photosensitized nanocatalyst. | Eco-friendly, mild conditions, low energy consumption. | rsc.orgresearchgate.net |

| Microwave Irradiation | Uses microwave energy to rapidly heat the reaction mixture, accelerating reaction rates. | Reduced reaction times, often higher yields, improved purity. | benthamdirect.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing mass transfer and reaction rates. | Environmentally benign, excellent yields in short times. | researchgate.net |

| Use of Green Solvents | Replaces hazardous organic solvents with benign alternatives like water or ethanol. | Reduced environmental impact, improved safety. | nih.govscispace.com |

| Heterogeneous Reusable Catalysts | Catalysts in a different phase from the reactants (e.g., solid catalyst in a liquid reaction), allowing for easy separation and reuse. | Cost-effective, reduced waste, simplified work-up. | scispace.com |

Exploration of Unique Physicochemical and Spectroscopic Phenomena

The presence of both bromine and fluorine atoms on the chromene scaffold suggests that this compound may exhibit unique photophysical properties. Future research should focus on characterizing these phenomena, which could lead to applications in materials science and sensor technology.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. mdpi.comresearchgate.net This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. mdpi.comencyclopedia.pub

The investigation of AIE properties in this compound is a compelling research direction. Halogen atoms, particularly heavy ones like bromine, can influence photophysical properties. While the classic "heavy-atom effect" typically quenches fluorescence, some halogenated systems exhibit an anomalous "anti-heavy-atom effect," where the introduction of bromine can paradoxically enhance the fluorescence quantum yield upon aggregation. rsc.org The twisted molecular structure common in AIE-active compounds (AIEgens) helps to prevent detrimental π-π stacking in the aggregated state. mdpi.com Research into whether the specific substitution pattern of this compound promotes such restricted intramolecular motion and leads to AIE is a promising avenue for discovering novel fluorescent materials for applications in chemosensors and bioimaging. mdpi.comnih.gov

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. Chromenes are a well-known class of photochromic compounds. Investigating the photochromic behavior of this compound is a logical next step. The electronic properties of the bromo and fluoro substituents could significantly modulate the energy levels of the molecule, thereby influencing the color, switching speed, and fatigue resistance of the photochromic system. A detailed study in this area would involve synthesizing the compound and analyzing its spectral changes upon irradiation with UV or visible light, providing insights for the development of advanced photo-responsive materials.

Integrative Computational and Experimental Methodologies

The synergy between computational chemistry and experimental studies provides a powerful approach to understanding complex molecular systems. researchgate.net This integrative strategy is particularly valuable for predicting and rationalizing the properties and reactivity of novel compounds like this compound.

Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.gov These theoretical calculations can predict absorption and fluorescence spectra, offering insights that guide experimental work. nih.gov For example, computational models can help elucidate reaction mechanisms for novel synthetic pathways or predict how substitutions will affect the photophysical properties, such as AIE or photochromism.

Experimental validation is crucial. Techniques like NMR, HPLC, and mass spectrometry can confirm the structure and purity of the synthesized compound. bldpharm.com Advanced techniques such as single-crystal X-ray diffraction can provide precise data on the molecule's three-dimensional structure and intermolecular interactions, as has been done for similar bromo-fluoro-substituted thiochromenes. nih.gov By comparing experimental data with theoretical predictions, researchers can refine their computational models, leading to a more robust and comprehensive understanding of the molecule's behavior. This dual approach enhances the reliability of findings and accelerates the discovery and design of new functional materials. researchgate.netnih.gov

Validation of Theoretical Predictions with Experimental Data

In the study of chromene derivatives, a synergistic relationship between theoretical calculations and experimental validation is crucial for accelerating discovery. nih.gov Computational methods, such as Density Functional Theory (DFT), are employed to predict molecular structures, vibrational frequencies, and electronic properties. nih.gov For instance, theoretical calculations for related bromo-substituted compounds have been performed using DFT with basis sets like 6-311++G(d,p) to optimize molecular geometry and predict bond lengths and angles. nih.gov

These theoretical findings are then rigorously compared with experimental data obtained from techniques like FT-IR and NMR spectroscopy. A strong correlation between the calculated and observed values validates the computational model, enhancing its predictive power for designing new derivatives with desired characteristics. nih.gov Molecular docking studies, another theoretical approach, predict the binding affinity and interaction of chromene derivatives with biological targets like enzymes or receptors. nih.gov The insights from these in silico models are essential for guiding the synthesis of compounds with enhanced biological activity, which are then tested experimentally to confirm the predictions. nih.gov

Table 1: Comparison of Theoretical and Experimental Analysis Approaches

| Analysis Type | Techniques Used | Key Parameters Investigated | Role in Research |

|---|---|---|---|

| Theoretical | Density Functional Theory (DFT), Molecular Docking | Optimized molecular structure, Bond lengths/angles, Vibrational frequencies, Binding affinity | Predicts properties and interactions, guides synthesis of new compounds. |

| Experimental | FT-IR Spectroscopy, NMR Spectroscopy, X-ray Crystallography | Functional groups, Chemical shifts, 3D molecular structure, Biological activity assays | Confirms theoretical predictions, provides real-world data on compound behavior. |

Application of Machine Learning in Chromene Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and drug discovery research. mdpi.combbntimes.com In the context of chromene chemistry, ML algorithms can analyze vast datasets of molecular structures and their associated properties to identify complex patterns and structure-activity relationships (SAR). bbntimes.comorientjchem.org This data-driven approach accelerates the design of new chromene derivatives with optimized therapeutic properties. bbntimes.com

Deep learning models, a subset of ML, are particularly adept at handling the high-dimensional data generated in chemical research. mdpi.com These models can be trained to predict various characteristics, from quantum chemical properties to reaction outcomes and biological activities, often with greater speed and accuracy than traditional computational methods. bbntimes.commedium.com By leveraging ML, researchers can screen virtual libraries of potential chromene compounds, prioritizing the most promising candidates for synthesis and experimental testing. medium.com This not only expedites the discovery timeline but also reduces the costs associated with drug development. mdpi.com The ongoing development of open-source ML software and centralized data platforms is expected to further foster collaboration and accelerate progress in this field. medium.com

Potential for Advanced Materials Science Applications

The chromene scaffold is not only significant for its biological activities but also for its utility in materials science. researchgate.netrsc.org The inherent photophysical properties of the benzopyran ring system make chromene derivatives valuable building blocks for functional materials. msu.edu Research in this area is focused on harnessing these properties to create novel dyes, pigments, and agents for sophisticated imaging technologies.

Development of Dyes and Pigments

Chromene derivatives have been successfully utilized in the synthesis of dyes and pigments for various applications, including textiles and advanced materials. islandscholar.canih.govresearchgate.net The chromene moiety can be incorporated into azo dyes, a major class of synthetic colorants. eurjchem.com For example, 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been used as a coupling component with different diazonium salts to produce reactive azo dyes. eurjchem.comresearchgate.net

The resulting chromene-based dyes can be applied to fabrics like cellulosic and nylon fibers. eurjchem.com The performance of these dyes, including their color properties and fastness to washing, rubbing, and light, is a key area of investigation. researchgate.net Research has shown that the specific functional groups attached to the chromene core can significantly influence the color and properties of the final dye, offering a pathway to tailor-made colorants for specific industrial needs. researchgate.net

Table 2: Research Findings on Chromene-Based Dyes

| Chromene Precursor | Dye Type | Application | Key Findings |

|---|---|---|---|

| 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile | Reactive Azo Dyes | Dyeing of cellulosic and nylon fibers | Dyes showed very good fastness to washing on nylon fibers. eurjchem.comresearchgate.net |

Applications in Advanced Imaging Techniques

The unique properties of the chromene scaffold make it a promising candidate for the development of agents used in advanced medical imaging. snmjournals.org Specifically, 4-aryl-4H-chromenes have been investigated as positron emission tomography (PET) agents for imaging apoptosis, a critical process in tumor development and therapy. snmjournals.org By labeling these chromene derivatives with a positron-emitting isotope like carbon-11, researchers can create radiotracers that allow for the non-invasive visualization of apoptosis in cancer. snmjournals.org

The development of these imaging agents involves synthesizing precursor molecules and then performing radiolabeling. snmjournals.org The efficiency of the synthesis and the radiochemical yield are critical parameters for producing viable PET tracers. snmjournals.org This application highlights the versatility of the chromene structure, extending its utility from therapeutic agent to diagnostic tool in oncology.

Future Outlook in Chromene Derivative Research

The field of chromene chemistry continues to be a vibrant and rapidly evolving area of research. orientjchem.orgnih.gov The chromene nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and its ability to interact with a wide range of biological targets. researchgate.netnih.gov Future research is expected to build upon the diverse pharmacological activities already established for chromene derivatives, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netbenthamscience.com

Key future directions include:

Rational Drug Design: Leveraging detailed structure-activity relationship (SAR) studies and computational modeling to design next-generation chromene derivatives with improved potency and selectivity for specific biological targets. orientjchem.orgnih.gov

Green Synthesis: A growing emphasis on developing eco-friendly and sustainable synthetic methods for producing chromenes, utilizing techniques like microwave irradiation and non-toxic catalysts to minimize environmental impact. nih.govresearchgate.net

Advanced Formulations: Exploring novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of promising chromene-based drug candidates.

Multidisciplinary Applications: Expanding the use of chromenes beyond medicine into materials science, agrochemicals, and cosmetics, driven by their unique chemical and photophysical properties. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 8-Bromo-5-fluoro-2H-chromene, and how can purity be optimized?

- Methodology : Bromo-fluorination reactions, such as electrophilic aromatic substitution or Suzuki coupling, are typical. For example, bromine sources (e.g., NBS) in anhydrous DCM with fluorinated precursors can achieve regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol ensures high purity (>97%) .

- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via / NMR to confirm substitution patterns.

Q. Which spectroscopic techniques are critical for confirming the identity of this compound?

- Methodology :

- NMR : NMR identifies fluorine environments, while NMR detects aromatic protons and coupling constants.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]).

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) .

Q. How can common side reactions during bromo-fluorination be mitigated?

- Methodology : Steric hindrance from ortho-substituents may lead to incomplete halogenation. Use bulky directing groups (e.g., methoxy) or low-temperature conditions (−20°C) to suppress over-halogenation. Post-reaction quenching with NaSO removes excess bromine .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data in structural assignments be resolved?

- Methodology :

- X-ray Diffraction : Resolve ambiguities in bond lengths/angles (e.g., C-Br vs. C-F distances) using SHELXL refinement with anisotropic displacement parameters .

- Comparative Analysis : Overlay DFT-optimized structures (B3LYP/6-31G**) with crystallographic data to validate deviations <0.05 Å .

- Example Data :

| Bond Angle (°) | X-ray Value | DFT Value |

|---|---|---|

| C8-C9-C14 | 119.28 | 119.5 |

| F-C12-C11 | 118.35 | 118.1 |

Q. What strategies optimize SHELXL parameters for refining twinned or low-resolution crystal structures?

- Methodology :

- Twinning : Use TWIN/BASF commands in SHELXL to model rotational twins. Refine HKLF5 format data with a BASF scale factor <0.3.

- Low Resolution : Apply restraints for bond distances (e.g., C-C = 1.54 ± 0.02 Å) and isotropic thermal parameters (U) .

Q. How can multi-step synthetic routes account for steric effects in chromene derivatives?

- Methodology :

- Stepwise Functionalization : Introduce bromine before fluorine to avoid dehalogenation. Use Pd-catalyzed cross-coupling for late-stage diversification.

- Steric Maps : Generate computational steric maps (e.g., using MOE) to predict reactive sites. For example, 5-fluoro substitution reduces steric clash in 2H-chromene systems .

Experimental Design & Data Analysis

Q. What controls are essential in stability studies of this compound under varying pH?

- Methodology :

- Control Groups : Include buffers (pH 2–12) and inert atmospheres (N) to isolate degradation pathways.

- Analytical Tools : Track degradation via LC-MS (QTOF) and quantify half-life (t) using kinetic models .

Q. How can computational modeling predict reactivity in fluorinated chromene derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.